molecular formula C19H19Cl2NO B12857439 3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B12857439
M. Wt: 348.3 g/mol
InChI Key: FLNNSXXCPYEHER-UHFFFAOYSA-N
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Description

3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spiro structure, combining elements of both isobenzofuran and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps. One common method begins with the preparation of 3,5-dichlorobenzyl chloride from 3,5-dichlorobenzoic acid. This involves a reduction reaction followed by chlorination . The next step involves the formation of the spiro compound through a cyclization reaction, often using a piperidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H19Cl2NO

Molecular Weight

348.3 g/mol

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C19H19Cl2NO/c20-14-9-13(10-15(21)12-14)11-18-16-3-1-2-4-17(16)19(23-18)5-7-22-8-6-19/h1-4,9-10,12,18,22H,5-8,11H2

InChI Key

FLNNSXXCPYEHER-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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